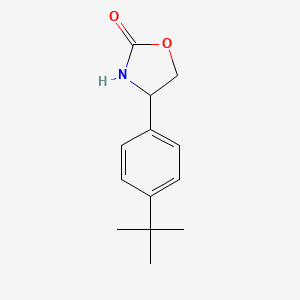![molecular formula C5H9BrO B6601358 [1-(bromomethyl)cyclopropyl]methanol CAS No. 81469-27-4](/img/structure/B6601358.png)
[1-(bromomethyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)cyclopropylmethanol, also known as BMCP, is a cyclopropylmethyl bromide-containing compound that has been studied for its potential applications in organic synthesis and in scientific research. BMCP is a versatile compound that is used as an alkylating agent, a reagent for the synthesis of cyclopropanes, and as a catalyst for a variety of reactions.
Wissenschaftliche Forschungsanwendungen
[1-(bromomethyl)cyclopropyl]methanol has been used in a variety of scientific research applications, including the synthesis of cyclopropanes, the synthesis of heterocycles, and the synthesis of other organic compounds. [1-(bromomethyl)cyclopropyl]methanol has also been used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.
Wirkmechanismus
The mechanism of action of [1-(bromomethyl)cyclopropyl]methanol is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(bromomethyl)cyclopropyl]methanol have not been extensively studied. However, it is believed that [1-(bromomethyl)cyclopropyl]methanol may have the potential to act as an alkylating agent, which can lead to DNA damage and the potential development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using [1-(bromomethyl)cyclopropyl]methanol for laboratory experiments is its versatility and ease of use. [1-(bromomethyl)cyclopropyl]methanol can be used in a variety of reactions, and it is relatively easy to synthesize and purify. The main limitation of using [1-(bromomethyl)cyclopropyl]methanol is its potential toxicity, as it can act as an alkylating agent and may have the potential to cause DNA damage.
Zukünftige Richtungen
The potential future directions for [1-(bromomethyl)cyclopropyl]methanol research include further investigation into its biochemical and physiological effects, as well as its potential applications in organic synthesis, peptide synthesis, and polymer synthesis. Additionally, further research into the mechanism of action of [1-(bromomethyl)cyclopropyl]methanol could lead to the development of new and improved synthetic methods. Additionally, research into the potential toxicity of [1-(bromomethyl)cyclopropyl]methanol could lead to the development of safer and more effective reagents. Finally, research into the potential uses of [1-(bromomethyl)cyclopropyl]methanol in drug development could lead to the development of new and improved therapeutic agents.
Synthesemethoden
[1-(bromomethyl)cyclopropyl]methanol can be synthesized by reacting cyclopropylmethyl bromide and methanol, which is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at a temperature of 80-90°C. The reaction is typically completed within 1-2 hours. The product is then isolated and purified using column chromatography.
Eigenschaften
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-5(4-7)1-2-5/h7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPRZXWMUYZLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Bromomethyl)cyclopropyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)











